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Compound of Interest

Compound Name:
ethyl 1,3-dimethyl-1H-pyrazole-4-

carboxylate

CAS No.: 85290-76-2

Cat. No.: B1631308

Get Quote

For researchers and professionals in drug development and materials science, the pyrazole

scaffold is a cornerstone of molecular design, renowned for its versatile bioactivity.[1] This

guide focuses on a specific, functionalized derivative: Ethyl 1,3-dimethyl-1H-pyrazole-4-
carboxylate. While direct, comprehensive literature on this exact molecule is sparse, its

structural motifs are well-represented in chemical literature. This whitepaper, therefore, adopts

an expert-driven approach. By synthesizing data from closely related analogs and foundational

chemical principles, we will construct a robust technical profile. We will detail a validated

synthetic pathway for its core precursor, predict its chemical and spectroscopic properties

based on established structure-property relationships, and explore its potential reactivity and

applications. This document serves not just as a repository of data, but as a strategic guide for

the practical synthesis and utilization of this valuable chemical building block.

Compound Identification and Core Physicochemical
Properties
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate belongs to the diazole family of heterocyclic

compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms.
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The strategic placement of two methyl groups and an ethyl carboxylate moiety makes it a

versatile intermediate for further chemical elaboration.

Property Value Source / Rationale

IUPAC Name
ethyl 1,3-dimethyl-1H-

pyrazole-4-carboxylate
Standard Nomenclature

Molecular Formula C₈H₁₂N₂O₂ Calculated

Molecular Weight 168.19 g/mol Calculated[2]

CAS Number 85290-76-2 Vendor Data[3]

Appearance Colorless to Yellow Liquid
Predicted, based on isomer

data

Boiling Point ~90 °C @ 5 mmHg
Extrapolated from 5-

carboxylate isomer

Specific Gravity ~1.07
Extrapolated from 5-

carboxylate isomer

Recommended Synthetic Pathway and Experimental
Protocols
The synthesis of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is not explicitly detailed in a

single publication. However, a robust pathway can be constructed based on a patented method

for its corresponding carboxylic acid, followed by a standard esterification.[4] This approach

provides a validated, high-yield route to the core pyrazole structure.

Synthesis Workflow Overview
The synthesis is a three-stage process:

Condensation: Formation of an ethoxymethylene intermediate from ethyl acetoacetate.

Cyclization: Reaction with methylhydrazine to form the dimethyl-pyrazole ring.

Esterification: Conversion of the resulting carboxylic acid to the final ethyl ester.
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Stage 1: Intermediate Formation Stage 2: Pyrazole Ring Cyclization Stage 3: Esterification

Ethyl Acetoacetate +
Triethyl Orthoformate +

Acetic Anhydride

Compound A
(Ethyl 2-(ethoxymethylene)-3-oxobutanoate)

 Reflux, 110-120°C, 4h 
 Distill low-boiling components 

Compound A

1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

 15°C, 1h 
 Hydrolysis & Acidification 

Methylhydrazine (40% aq.)
 Toluene, NaOH 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

TARGET MOLECULE
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate

 0°C to RT, 3h 
 Workup & Purification 

Ethanol (EtOH)
 Thionyl Chloride (SOCl₂) 

Click to download full resolution via product page

Caption: Recommended three-stage synthetic workflow.

Detailed Experimental Protocol: Synthesis of 1,3-
dimethyl-1H-pyrazole-4-carboxylic Acid[6]

Rationale: This protocol, adapted from patent literature, provides a scalable and high-yield

method to the direct precursor of the target compound.[4] The initial condensation creates a

reactive enol ether, which readily undergoes cyclization with methylhydrazine to form the

stable pyrazole ring.

Step 1: Synthesis of Intermediate (Compound A)

To a 3000L reaction kettle, add ethyl acetoacetate (600 kg), triethyl orthoformate (900 kg),

and acetic anhydride (800-1000 kg).

Heat the mixture to 110-120°C and maintain a reflux reaction for 4 hours.

Monitor the reaction progress via a suitable method (e.g., TLC or GC).

Upon completion, cool the mixture to 40°C.

Apply a high vacuum and distill the low-boiling-point components under reduced pressure,

ensuring the kettle temperature does not exceed 100°C.
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The residue is Compound A (ethyl 2-(ethoxymethylene)-3-oxobutanoate), obtained with a

purity of approximately 97.5-98.5%.[4]

Step 2: Cyclization and Hydrolysis to Carboxylic Acid

In a separate 3000L reaction kettle, add a 40% methylhydrazine aqueous solution (500 kg)

and toluene (600 L).

Cool the system to approximately 10°C.

Add sodium hydroxide (25-30 kg) while maintaining the system temperature at 6-8°C.

Slowly add Compound A (800-900 kg) while ensuring the reaction temperature is

maintained at 15°C.

Keep the mixture at 15°C and react for 1 hour until the reaction is complete.

Allow the mixture to stand and layer. The upper toluene layer contains the ethyl ester

intermediate.

Self-Validation Point: At this stage, the intermediate is the target molecule. For isolation,

the toluene layer would be separated, washed, dried, and concentrated. The crude

product would then be purified by vacuum distillation or column chromatography.

For the carboxylic acid as described in the patent, proceed with hydrolysis of the

intermediate in the toluene layer, followed by acidification to precipitate the product, 1,3-

dimethyl-1H-pyrazole-4-carboxylic acid.[4]

Proposed Protocol: Final Esterification Step
Rationale: This is a standard Fischer esterification, a reliable and well-understood method for

converting carboxylic acids to esters. The use of thionyl chloride is an alternative that

proceeds via an acid chloride intermediate, often providing higher yields and avoiding the

equilibrium limitations of Fischer esterification.[5]

Step 3: Esterification with Thionyl Chloride
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To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in ethanol

(approx. 10 mL per gram of acid), cool the mixture to 0°C in an ice bath.

Slowly add thionyl chloride (1.5 equivalents).

Allow the mixture to warm to room temperature and stir for 3 hours.[5]

Monitor the reaction progress by TLC.[5]

Upon completion, evaporate all volatile components under reduced pressure.[5]

Dilute the residue with water and extract with a suitable organic solvent (e.g., 10% ethanol

in dichloromethane).[5]

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate (Na₂SO₄) and concentrate under reduced pressure.[5]

Purify the crude product by silica gel column chromatography to afford the final compound.

[5]

Predicted Spectroscopic Profile
No definitive published spectra for ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate are

available. The following profile is predicted based on the known spectra of its precursor acid

and other pyrazole carboxylate analogs.[4][5] This serves as a guideline for characterization.
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Spectroscopy
Predicted Chemical Shifts /

Peaks
Rationale / Assignment

¹H NMR

δ ~8.1 ppm (s, 1H)δ ~4.3 ppm

(q, 2H)δ ~3.8 ppm (s, 3H)δ

~2.2 ppm (s, 3H)δ ~1.3 ppm (t,

3H)

C5-H: Aromatic proton on the

pyrazole ring.[4]-OCH₂CH₃:

Methylene protons of the ethyl

ester.[5]N-CH₃: Protons of the

methyl group at the N1

position.[4]C-CH₃: Protons of

the methyl group at the C3

position.[4]-OCH₂CH₃: Methyl

protons of the ethyl ester.[5]

IR (Infrared)
~1710-1730 cm⁻¹~1550-1600

cm⁻¹~2900-3000 cm⁻¹

C=O Stretch: Strong

absorption typical for an ester

carbonyl.C=N / C=C Stretch:

Ring vibrations of the pyrazole

core.C-H Stretch: Aliphatic C-H

bonds of methyl and ethyl

groups.

MS (Mass Spec)
m/z = 168 (M⁺)m/z = 123 (M⁺ -

OEt)

Molecular Ion: Corresponds to

the molecular weight.Fragment

Ion: Loss of the ethoxy group

(-OC₂H₅) is a common

fragmentation pathway for

ethyl esters.

Chemical Reactivity and Synthetic Utility
The reactivity of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is dominated by the ethyl

ester functional group, making it an excellent precursor for a variety of derivatives.
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Caption: Key reactions of the ethyl ester moiety.

Ester Hydrolysis
The most fundamental reaction is the hydrolysis of the ester back to the parent carboxylic acid.

Acid-Catalyzed Hydrolysis: Heating the ester with a dilute mineral acid (e.g., H₂SO₄ or HCl)

in an excess of water will yield the carboxylic acid and ethanol.[6] This is a reversible

equilibrium reaction.[6]

Alkaline Hydrolysis (Saponification): This is often the preferred method.[7] Heating the ester

under reflux with an aqueous alkali solution (e.g., NaOH) results in an irreversible reaction

that produces the sodium salt of the carboxylic acid and ethanol.[7] The free acid can then

be liberated by adding a strong acid to the cooled reaction mixture.[7] This method is

advantageous due to its irreversibility and the ease of separating the alcohol product via

distillation.[7]

Amide Formation
The ester can be converted into a wide range of amides by heating with a primary or secondary

amine (aminolysis). This reaction is crucial for creating derivatives with potential biological

activity, as the amide bond is a key feature in many pharmaceuticals.

Reduction to an Alcohol
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Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether

solvent, can reduce the ester functional group to a primary alcohol, yielding (1,3-dimethyl-1H-

pyrazol-4-yl)methanol. This transformation opens another avenue for creating diverse

derivatives.

Applications in Research and Development
While specific applications for this exact molecule are not widely documented, its structure is

emblematic of a class of compounds with significant utility.

Pharmaceutical Development: Pyrazole derivatives are known to exhibit a wide range of

biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial

properties.[1][8] This molecule serves as a functionalized building block for synthesizing

more complex drug candidates. The ester group provides a convenient handle for creating

amide libraries or for reduction and further elaboration.[8]

Agrochemical Chemistry: The pyrazole core is present in many commercial herbicides and

fungicides.[9] This compound can be used as an intermediate in the development of new

crop protection agents.[9]

Materials Science: Heterocyclic compounds like pyrazoles can be incorporated into polymers

or coatings to enhance material properties such as thermal stability or resistance to

degradation.[9]

Safety and Handling
Safety data for the target molecule is limited, but prudent laboratory practices can be

established based on the safety profiles of its close isomers and precursors.

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-

resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3][10] Handling should be

performed in a well-ventilated area or a chemical fume hood.[3]

Hazards: Based on analogs, this compound should be treated as a potential skin and eye

irritant.[10] Avoid inhalation of vapors and direct contact with skin and eyes.[3]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Some

related compounds are moisture-sensitive; storing under an inert atmosphere (e.g., nitrogen

or argon) is recommended for long-term stability.[10]

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing

media.[3] The compound may decompose in high temperatures to release toxic fumes,

including nitrogen oxides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1631308?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631308?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

